Technical Guide: Functional Characterization and Applications of the PA (224-233) Influenza Epitope
Technical Guide: Functional Characterization and Applications of the PA (224-233) Influenza Epitope
Topic: Technical Guide to the PA (224-233) Influenza Peptide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The PA (224-233) peptide is a decameric fragment derived from the Polymerase Acidic (PA) protein of the Influenza A virus. In the context of viral immunology and vaccine development, it serves as a critical Class I MHC-restricted epitope (specifically H-2Dᵇ) in murine models (C57BL/6).
Unlike the Nucleoprotein epitope (NP 366-374), which is ubiquitously presented, PA (224-233) exhibits a unique differential presentation profile : it is efficiently presented by professional antigen-presenting cells (DCs) but poorly presented by infected lung epithelial cells. This dichotomy makes PA (224-233) a vital tool for studying immunodominance hierarchies , T-cell avidity , and the mechanisms of viral escape via antigen presentation failure.
Molecular Profile & Structural Biochemistry
Peptide Characteristics[1][2][3][4][5][6][7][8][9]
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Sequence: SSLENFRAYV (Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val)[1][2][3][4]
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Source Protein: Influenza A Virus Polymerase Acidic protein (PA), residues 224–233.[1][5][6][7][8][2][3][4][9][10][11][12]
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MHC Restriction: Murine H-2Dᵇ (MHC Class I).
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Molecular Weight: ~1185.3 Da.[9]
MHC Binding Mechanics
The H-2Dᵇ allele typically prefers peptides with an Asparagine (N) at position 5 (P5) and a hydrophobic residue at the C-terminus. PA (224-233) conforms perfectly to this motif, ensuring high-affinity binding.
| Position | Residue | Function | Structural Role |
| P1-P4 | SSLE | TCR Contact | Solvent-exposed residues available for TCR interaction. |
| P5 | Asn (N) | Anchor | Buried in the C pocket of the H-2Dᵇ groove; critical for stability. |
| P6-P9 | FRAY | TCR Contact | "Bulge" region often determining TCR specificity. |
| P10 | Val (V) | Anchor | Hydrophobic C-terminus anchors the peptide in the F pocket. |
Biological Function & Immunological Mechanisms[1][2][3][5][7][17]
The "Presentation Paradox"
The primary function of PA (224-233) in research is to model differential antigen presentation .
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Dendritic Cells (DCs): Efficiently process and present PA (224-233) via the immunoproteasome and potentially HSP90-mediated pathways. This leads to robust priming of CD8+ T cells in the lymph nodes.
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Lung Epithelial Cells: Infected non-immune cells fail to generate sufficient surface density of H-2Dᵇ/PA(224-233) complexes.
Consequence: CD8+ T cells primed against PA (224-233) expand rapidly but fail to clear the virus efficiently from the lung parenchyma because they cannot "see" the infected epithelial targets. This contrasts with NP (366-374)-specific T cells, which recognize and kill both DCs and epithelial cells.
Immunodominance Hierarchy[16][17]
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Primary Infection: PA (224-233) is co-dominant with NP (366-374).[1][4][12] The precursor frequency for PA-specific T cells is often higher than for NP.
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Secondary Infection (Recall): The response shifts drastically. NP-specific T cells dominate the recall response (over-dominance), while PA-specific memory T cells expand poorly. This is directly linked to the lack of antigen presentation on the infected lung epithelium, which limits the restimulation of PA-specific memory clones at the effector site.
Visualization: Differential Antigen Presentation Pathway
The following diagram illustrates the mechanistic divergence between Dendritic Cells and Epithelial cells in presenting the PA epitope.
Caption: Differential processing efficiency of PA (224-233) in DCs vs. Epithelial cells dictates T-cell efficacy.
Experimental Protocols
Protocol: Ex Vivo Peptide Stimulation (ICS)
This protocol quantifies the functional frequency of PA-specific CD8+ T cells by measuring Interferon-gamma (IFN-γ) production.[6]
Reagents Required:
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PA (224-233) Peptide (Lyophilized, reconstitute to 1 mM in DMSO).
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Brefeldin A (GolgiPlug™) or Monensin.
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Flow Cytometry Antibodies: Anti-CD8 (Clone 53-6.7), Anti-IFN-γ (Clone XMG1.2).
Workflow:
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Tissue Preparation: Isolate lymphocytes from spleen or Bronchoalveolar Lavage (BAL) of infected C57BL/6 mice.
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Plating: Resuspend
cells in 200 µL complete RPMI-1640 in a 96-well U-bottom plate. -
Stimulation:
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Add PA (224-233) peptide to a final concentration of 1 µM .
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Control: Add DMSO only (Negative) and PMA/Ionomycin (Positive).
-
-
Transport Inhibition: Immediately add Brefeldin A (1 µL/mL) to block cytokine secretion.
-
Incubation: Incubate for 5 hours at 37°C, 5% CO₂.
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Staining:
-
Wash cells with FACS buffer (PBS + 1% BSA).
-
Stain surface markers (CD8, CD44) for 20 min at 4°C.
-
Fix and Permeabilize (using Cytofix/Cytoperm kit) for 20 min.
-
Stain intracellular IFN-γ for 30 min at 4°C.
-
-
Analysis: Acquire on Flow Cytometer. Gate on Singlets → Lymphocytes → CD8+ → IFN-γ+.
Protocol: H-2Dᵇ/PA(224-233) Tetramer Staining
Tetramers allow for the physical detection of antigen-specific T cells regardless of functional status (e.g., exhausted cells).
Workflow:
-
Preparation: Aliquot
cells into FACS tubes. -
Block: Add Fc-block (Anti-CD16/32) for 10 min on ice.
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Tetramer Binding: Add H-2Dᵇ/PA(224-233)-APC tetramer (titrated, usually 1:50 to 1:100 dilution).
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Critical Step: Incubate for 30-60 minutes at Room Temperature (20-25°C) . Unlike many other tetramers, PA/Db staining is often optimal at RT rather than 4°C or 37°C.
-
-
Surface Staining: Add surface antibodies (CD8, CD19-dump, Live/Dead stain) directly to the tetramer mix. Incubate for 20 min on ice.
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Wash: Wash 2x with FACS buffer.
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Fix: Fix with 1% PFA before analysis.
Visualization: Experimental Workflow Logic
Caption: Dual workflow for characterizing PA-specific T cells via functional (ICS) and physical (Tetramer) assays.
Comparative Data: PA(224-233) vs. NP(366-374)[1][4][5][12][15][16]
| Feature | PA (224-233) | NP (366-374) |
| MHC Restriction | H-2Dᵇ | H-2Dᵇ |
| Presentation Cell Type | DCs only (Immunoproteasome dependent) | All infected cells (Ubiquitous) |
| Primary Response | Co-dominant (High magnitude) | Co-dominant (High magnitude) |
| Memory Recall | Sub-dominant (Poor expansion) | Immunodominant (Massive expansion) |
| Viral Clearance | Inefficient (Lung epithelium escape) | Efficient |
| TCR Repertoire | Diverse / Polyclonal | Restricted / Public (Vβ8.3 bias) |
References
-
Belz, G. T., et al. (2000).[3] A Previously Unrecognized H-2D(b)-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8(+) T-Cell Response Is Much Less Apparent following Secondary Challenge.[3][11] Journal of Virology.
-
Crowe, S. R., et al. (2003). Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections. Journal of Experimental Medicine.
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La Gruta, N. L., et al. (2006). A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies. PNAS.
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NIH Tetramer Core Facility. H2-Db Influenza A PA 224-233.[5][10]
Sources
- 1. Influenza PA (224–233) - 1 mg, 1185.4, 1 mg | Labscoop [labscoop.com]
- 2. PA (224-233), Influenza - Elabscience® [elabscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influenza PA (224–233) - 1 mg [anaspec.com]
- 5. Tanshinone I Enhances the Pulmonary Immune Response of CD8+ T Cells by Promoting Memory Differentiation [mdpi.com]
- 6. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. H2-Db | Influenza A PA 224-233 | SSLENFRAYV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
